molecular formula C32H43N5O7S2 B144272 Enkephalin, 2,6-dimethyl-tyr(1)-pen(2,5)- CAS No. 137666-07-0

Enkephalin, 2,6-dimethyl-tyr(1)-pen(2,5)-

Cat. No. B144272
M. Wt: 673.8 g/mol
InChI Key: XHTYMHDIUZJVOV-LCGRTSHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enkephalin, 2,6-dimethyl-tyr(1)-pen(2,5)- is a neuropeptide that belongs to the family of endogenous opioid peptides. It is synthesized in the brain and spinal cord and acts as a natural painkiller. Enkephalin has been extensively studied for its role in pain management and its potential therapeutic applications.

Mechanism Of Action

Enkephalin acts on the opioid receptors in the brain and spinal cord to produce its analgesic effects. It binds to the mu-opioid receptor, which is responsible for mediating the pain relief. Enkephalin also activates the delta-opioid receptor, which is involved in the regulation of mood and emotions.

Biochemical And Physiological Effects

Enkephalin has a number of biochemical and physiological effects. It can reduce pain by inhibiting the transmission of pain signals in the brain and spinal cord. Enkephalin also has effects on the immune system, the cardiovascular system, and the gastrointestinal system. It can modulate the release of neurotransmitters, hormones, and cytokines, which play important roles in these systems.

Advantages And Limitations For Lab Experiments

Enkephalin has several advantages for use in lab experiments. It is a natural peptide that is produced in the body, which makes it biocompatible and less likely to cause adverse effects. Enkephalin is also highly specific in its binding to the opioid receptors, which makes it a useful tool for studying the opioid system. However, one limitation of enkephalin is its short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for research on enkephalin. One area of interest is the development of enkephalin analogs that have improved pharmacological properties, such as longer half-life and higher potency. Another area of research is the identification of new targets for enkephalin, such as other receptors or signaling pathways. Finally, there is a need for more studies on the safety and efficacy of enkephalin in humans, particularly in the context of chronic pain management.

Synthesis Methods

Enkephalin is synthesized through a series of enzymatic reactions that involve the cleavage of proenkephalin, a precursor protein, into smaller fragments. The fragments are then modified by enzymes to produce the final product, enkephalin. The synthesis of enkephalin is a complex process that requires specialized techniques and equipment.

Scientific Research Applications

Enkephalin has been widely studied for its potential therapeutic applications in pain management. It has been shown to be effective in reducing pain in animal models and in humans. Enkephalin has also been studied for its potential use in the treatment of addiction, depression, and anxiety.

properties

CAS RN

137666-07-0

Product Name

Enkephalin, 2,6-dimethyl-tyr(1)-pen(2,5)-

Molecular Formula

C32H43N5O7S2

Molecular Weight

673.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-[(2S)-2-[[2-[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]iminoacetyl]amino]-3-phenylpropanoyl]amino]-3-methyl-3-sulfanylbutanoic acid

InChI

InChI=1S/C32H43N5O7S2/c1-17-12-20(38)13-18(2)21(17)15-22(33)28(41)37(26(30(43)44)32(5,6)46)29(42)23(14-19-10-8-7-9-11-19)36-24(39)16-35-27(40)25(34)31(3,4)45/h7-13,16,22-23,25-26,38,45-46H,14-15,33-34H2,1-6H3,(H,36,39)(H,43,44)/t22-,23-,25-,26-/m0/s1

InChI Key

XHTYMHDIUZJVOV-LCGRTSHQSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N([C@@H](C(=O)O)C(C)(C)S)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C=NC(=O)[C@@H](C(C)(C)S)N)N)C)O

SMILES

CC1=CC(=CC(=C1CC(C(=O)N(C(C(=O)O)C(C)(C)S)C(=O)C(CC2=CC=CC=C2)NC(=O)C=NC(=O)C(C(C)(C)S)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(C(C(=O)O)C(C)(C)S)C(=O)C(CC2=CC=CC=C2)NC(=O)C=NC(=O)C(C(C)(C)S)N)N)C)O

synonyms

2,6-dimethyl-Tyr(1)-Pen(2,5)-enkephalin
2,6-DPDPE
enkephalin, 2,6-dimethyl-Tyr(1)-Pen(2,5)-
enkephalin, 2,6-dimethyl-tyrosyl(1)-penicillaminyl(2,5)-

Origin of Product

United States

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